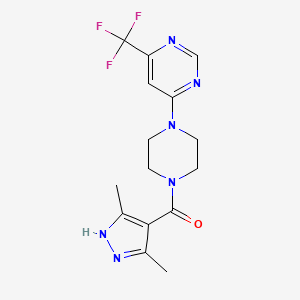

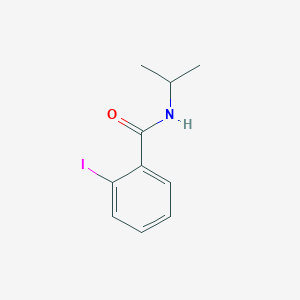

![molecular formula C12H8N4S B2885992 2-propynyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide CAS No. 332110-23-3](/img/structure/B2885992.png)

2-propynyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-propynyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide” is a chemical compound . It is related to the class of compounds known as triazinoindoles .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new ligand, 1,2,4-triazino[5,6-b]indol-3-ylimino methyl naphthalene-2-ol (HL), was derived from 5H-[1,2,4]triazino[5,6-b]indol-3-amine and 2-hydroxy-1-naphthaldehyde . This ligand was used for the synthesis of metal complexes by the addition of Ni(II)/Cu(II) metal sulfates and 2,2′ bipyridine or 1,10 phenanthroline in a 1:1:1 molar ratio .Applications De Recherche Scientifique

Halocyclization and Structural Analysis

Halocyclization of 3-{[2-methyl(bromo)prop-2-en-1-yl]-sulfanyl}-5H-[1,2,4]triazino[5,6-b]indoles demonstrates the production of 3-halomethyl-10H-[1,3]thiazolo[3′,2′: 2,3][1,2,4]triazino[5,6-b]indol-ium halides. These structures were analyzed using 1H NMR and X-ray, highlighting the compound's ability to undergo specific reactions resulting in structurally distinct products (Rybakova, Kim, & Sharutin, 2016).

Tandem Catalysis and α-Imino Rhodium Carbene Precursors

The compound's derivatives have been efficiently prepared through a tandem catalysis process, involving intramolecular ligand stabilized CuAAC and Cu-catalyzed C-N coupling. These derivatives serve as α-imino rhodium carbene precursors, facilitating the construction of various valuable indole molecules, demonstrating the compound’s utility in synthetic organic chemistry (Xing et al., 2014).

Tribological Properties and Tribochemistry Mechanism

Sulfur-containing triazine derivatives have been synthesized and analyzed for their tribological properties and tribochemistry mechanism when used as additives in water-glycol base fluid. These studies provide insights into the compound's potential industrial applications, particularly in improving the antiwear and friction-reducing capacities of lubricants (Wu et al., 2017).

Regioselectivity of Cyclization

Investigations into the regioselectivity of cyclization of 3-allyl(propargyl)sulfanyl-5H-[1,2,4]triazino[5,6-b]indoles have led to a deeper understanding of the chemical behavior and potential applications of this compound in the synthesis of new heterocyclic structures, opening avenues for further research in pharmaceutical and chemical synthesis (Vasˈkevich et al., 2011).

Direction of Heterocyclization Reaction

Studies on the direction of the heterocyclization reaction of this compound under different conditions have provided valuable information on its reactivity and potential uses in the synthesis of complex heterocyclic compounds, which could have applications in drug development and materials science (Rybakova, Slepukhin, & Kim, 2013).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 2-propynyl 5H-[1,2,4]triazino[5,6-b]indol-3-yl sulfide is iron ions . Iron is an indispensable trace element for virtually all living organisms, involved in cell respiration, DNA/RNA synthesis and repair, cell proliferation, apoptosis, cell cycle, and protein function .

Mode of Action

The binding of this compound to ferrous ions can significantly inhibit cancer cell proliferation .

Biochemical Pathways

The compound’s interaction with iron ions affects the iron-dependent biochemical pathways in the body. By binding to ferrous ions, the compound can decrease intracellular iron ion levels, which can significantly inhibit cancer cell proliferation .

Result of Action

The compound has shown strong antiproliferative activity in vitro against various cancer cells . It can arrest the cell cycle at the G1 phase and induce significant apoptosis in A549 cells in dose and time-dependent manners . The induction of apoptosis by this compound in A549 cells might be at least via the mitochondria pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of Fe2+ ions can abolish the cytotoxicity of the compound . Therefore, the compound’s action can be significantly affected by the iron ion levels in the body.

Propriétés

IUPAC Name |

3-prop-2-ynylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N4S/c1-2-7-17-12-14-11-10(15-16-12)8-5-3-4-6-9(8)13-11/h1,3-6H,7H2,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLPWCQRBWSQNFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCSC1=NC2=C(C3=CC=CC=C3N2)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

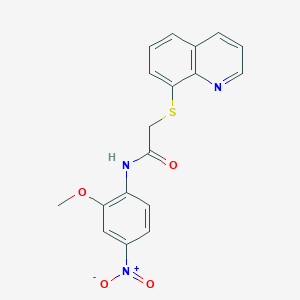

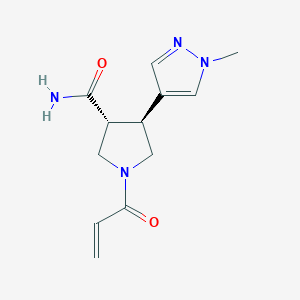

![N-(cyanomethyl)-2-[4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]-N-(prop-2-yn-1-yl)acetamide](/img/structure/B2885909.png)

![Ethyl 1-[(5-chloro-2-nitrophenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2885912.png)

![N-[4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2885913.png)

![2-(1-methyl-1H-indol-3-yl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2885914.png)

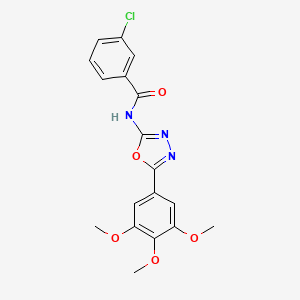

![N-(2-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2885916.png)

![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2885920.png)

![1-(3-methoxypropyl)-9-methyl-N-(2-methylcyclohexyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2885925.png)

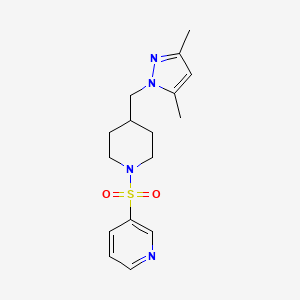

![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2885929.png)